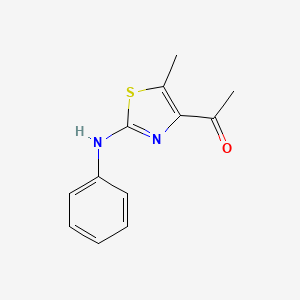
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- is an organophosphorus compound characterized by the presence of fluorine atoms on the phenyl rings attached to the phosphorus atom. This compound is known for its unique chemical properties and applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- can be synthesized through the reaction of phosphine iodide with 3-fluorobromobenzene and 4-fluorobromobenzene. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Phosphine iodide+2C6H4FBr→Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-+HI
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- can undergo oxidation reactions to form phosphine oxides.
Substitution: This compound can participate in substitution reactions, where the fluorine atoms on the phenyl rings can be replaced by other substituents.
Coupling Reactions: It is commonly used as a ligand in various coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Coupling Reactions: Palladium catalysts are often employed in these reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coupling Reactions: Coupled organic products with extended conjugation.
Applications De Recherche Scientifique
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating organic transformations. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic processes.
Comparaison Avec Des Composés Similaires
- Tris(4-fluorophenyl)phosphine
- Bis(4-fluorophenyl)phenylphosphine oxide
- Bis(4-fluorophenyl)phosphine
Comparison:
- Tris(4-fluorophenyl)phosphine: This compound has three fluorophenyl groups attached to the phosphorus atom, making it more sterically hindered compared to Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-.
- Bis(4-fluorophenyl)phenylphosphine oxide: This compound contains an additional oxygen atom, which significantly alters its reactivity and applications.
- Bis(4-fluorophenyl)phosphine: Similar in structure but lacks the third fluorophenyl group, making it less bulky and potentially less selective in certain reactions.
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- stands out due to its unique combination of fluorophenyl groups, which impart distinct electronic and steric properties, making it a valuable compound in various chemical applications.
Propriétés
Numéro CAS |
35035-63-3 |
|---|---|
Formule moléculaire |
C18H12F3P |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
bis(3-fluorophenyl)-(4-fluorophenyl)phosphane |
InChI |
InChI=1S/C18H12F3P/c19-13-7-9-16(10-8-13)22(17-5-1-3-14(20)11-17)18-6-2-4-15(21)12-18/h1-12H |
Clé InChI |
YGNBWHLFBIXUTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)P(C2=CC=C(C=C2)F)C3=CC=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995224.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)
![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11995290.png)
![(5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995294.png)

